1-Bromo-3-fluoromethanesulfonylbenzene

説明

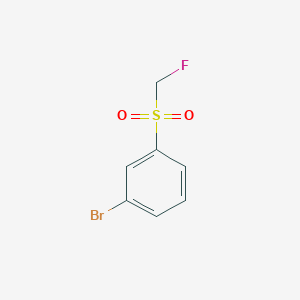

1-Bromo-3-fluoromethanesulfonylbenzene is a halogenated aromatic compound featuring a bromine atom at the para position and a fluoromethanesulfonyl (-SO₂CH₂F) group at the meta position on the benzene ring. This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing substituents, which enhance reactivity in coupling and substitution reactions . Key identifiers include MDL numbers MFCD31620930 and EN300-7887870, though its CAS number remains unspecified .

特性

IUPAC Name |

1-bromo-3-(fluoromethylsulfonyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2S/c8-6-2-1-3-7(4-6)12(10,11)5-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRBWCYTGOJMSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

One common method involves the bromination of a fluorobenzene derivative using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The resulting bromo-fluorobenzene is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.

化学反応の分析

1-Bromo-3-fluoromethanesulfonylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-Bromo-3-fluoromethanesulfonylbenzene has a wide range of applications in scientific research:

作用機序

The mechanism of action of 1-Bromo-3-fluoromethanesulfonylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the methanesulfonyl group, contribute to the compound’s reactivity and binding affinity . These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects. The exact pathways involved depend on the specific application and target molecule.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

The fluoromethanesulfonyl group distinguishes this compound from analogs with other sulfonyl or halogen substituents. Below is a detailed comparison:

Table 1: Structural and Electronic Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 1-Bromo-3-fluoromethanesulfonylbenzene | C₇H₅BrFO₂S | ~252.05 | - | -Br, -SO₂CH₂F |

| 1-Bromo-3-(methylsulfonyl)benzene | C₇H₇BrO₂S | 247.09 | 2050-48-8 | -Br, -SO₂CH₃ |

| 1-Bromo-3-(ethylsulfonyl)benzene | C₈H₉BrO₂S | 261.13 | 153435-82-6 | -Br, -SO₂CH₂CH₃ |

| 1-Bromo-3-chloro-5-fluorobenzene | C₆H₃BrClF | 209.45 | 33863-76-2 | -Br, -Cl, -F |

| 1-Bromo-3-(methylsulfonyl)-5-nitrobenzene | C₇H₅BrNO₄S | 303.14 | 62606-15-9 | -Br, -SO₂CH₃, -NO₂ |

Key Observations :

- Electronic Effects : The fluoromethanesulfonyl group (-SO₂CH₂F) is more electron-withdrawing than methylsulfonyl (-SO₂CH₃) due to fluorine’s electronegativity, enhancing deactivation of the benzene ring. This reduces electrophilic substitution reactivity but increases stability in nucleophilic environments .

- Halogen Variants : Compounds like 1-bromo-3-chloro-5-fluorobenzene lack sulfonyl groups, making them less polar and more volatile (density: 1.72 g/cm³, boiling point: ~38°C) .

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility |

|---|---|---|---|---|

| This compound | Not reported | Not reported | Not reported | Moderate in DMSO |

| 1-Bromo-3-(methylsulfonyl)benzene | 120–125 | >300 | 1.6–1.7 | Low in water |

| 1-Bromo-3-chloro-5-fluorobenzene | 30–35 | 38 | 1.72 | Insoluble |

| 1-Bromo-3-(ethylsulfonyl)benzene | Not reported | Not reported | ~1.5 | Soluble in THF |

Key Observations :

- Thermal Stability : Sulfonyl-containing compounds (e.g., 1-bromo-3-(methylsulfonyl)benzene) exhibit higher thermal stability (boiling point >300°C) compared to halogen-only analogs .

- Solubility: The fluoromethanesulfonyl group improves solubility in polar aprotic solvents (e.g., DMSO) relative to non-sulfonyl analogs, which are often insoluble in water .

生物活性

1-Bromo-3-fluoromethanesulfonylbenzene is an organobromine compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure

The compound features a bromine atom, a fluorine atom, and a methanesulfonyl group attached to a benzene ring, which influences its reactivity and biological interactions.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, which can affect cell proliferation and survival.

- Reactive Metabolite Formation : In vitro studies suggest that the compound can undergo metabolic transformations that lead to the formation of reactive metabolites, potentially contributing to its biological effects .

Toxicity Studies

Limited toxicity data are available for this compound. A review indicated no significant oral or inhalation toxicity studies in humans or animals, suggesting further research is necessary to assess its safety profile .

Case Studies

- Antimicrobial Activity : Preliminary studies have shown that similar sulfonyl compounds possess antimicrobial properties. While direct evidence for this compound is sparse, its structural analogs have demonstrated effectiveness against various pathogens .

- Anticancer Potential : Some derivatives of brominated compounds have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of key signaling pathways .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Bromo-4-fluorobenzene | Bromine and fluorine at different positions | Limited studies on toxicity |

| 3-Fluorobenzenesulfonamide | Sulfonamide group present | Known antimicrobial properties |

| 4-Bromophenylmethanesulfonate | Similar sulfonate structure | Investigated for anticancer effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。